molecular formula C14H16N4O3 B2861170 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 2034387-21-6

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No.: B2861170
CAS No.: 2034387-21-6
M. Wt: 288.307
InChI Key: BBXITVSLIHBTTK-UHFFFAOYSA-N
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Description

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
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Scientific Research Applications

Chemical and Biological Studies

Compounds with structures similar to N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide, especially those containing picolinamide, oxadiazole, and pyran rings, have been explored for their chemical properties and biological activities. For instance, gold(III) complexes with uninegative bidentate N–N ligands, including picolinamide, have been synthesized and characterized. These complexes exhibit cytotoxic properties against human leukemia and mouse tumor cell lines, suggesting potential applications in anticancer research (Fan et al., 2003).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with 1,2,4-oxadiazole rings, have shown antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential of this compound and similar compounds in developing new antimycobacterial agents (Gezginci et al., 1998).

Molecular Interaction and Catalysis

The molecular interaction of antagonists with receptors, particularly those involving picolinamide derivatives, has been studied to understand their binding mechanisms. Such research informs the design of receptor-targeted drugs, indicating a research application of this compound in pharmacology and medicinal chemistry (Shim et al., 2002).

Antioxidant and Antimicrobial Activities

The synthesis and screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for antimycobacterial activities have been conducted. These studies demonstrate the compound's potential in contributing to the development of new antibacterial and antitubercular therapies, which could be relevant for this compound (Nayak et al., 2016).

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-14(11-3-1-2-6-15-11)16-9-12-17-13(18-21-12)10-4-7-20-8-5-10/h1-3,6,10H,4-5,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXITVSLIHBTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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